6-Iodochroman-3-one

Description

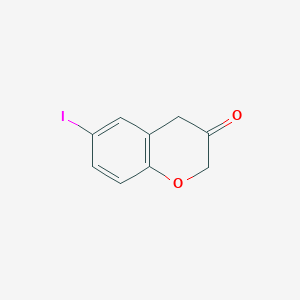

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4H-chromen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQLAAVCBWOEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858665 | |

| Record name | 6-Iodo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337856-22-0 | |

| Record name | 6-Iodo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Chemical Transformations of 6 Iodochroman 3 One

Intrinsic Reactivity of the Chroman-3-one (B94795) Skeleton

The chroman-3-one skeleton is a key structural motif found in a variety of natural products and biologically active molecules. The reactivity of this heterocyclic system is largely dictated by the interplay between the aromatic benzene (B151609) ring and the dihydropyranone ring. The ether oxygen at position 1 donates electron density to the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Conversely, the carbonyl group at C-3 withdraws electron density, activating the adjacent C-2 and C-4 positions for various nucleophilic and condensation reactions. The absence of the C2-C3 double bond, which is present in the related chromone (B188151) structure, results in a non-planar, more flexible ring system, which can influence stereochemical outcomes in its reactions.

Transformations Involving the C-6 Iodine Substituent

The iodine atom at the C-6 position is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to low-valent metal centers, making 6-iodochroman-3-one an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and this compound is an ideal substrate for these transformations. nobelprize.org

The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-6 position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide. wikipedia.org This reaction, typically co-catalyzed by copper(I), is highly efficient for aryl iodides like this compound. The resulting 6-alkynylchroman-3-ones are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. mdpi.com

The Heck reaction enables the arylation of alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction allows for the formation of a new carbon-carbon bond at the C-6 position with an olefin, leading to the synthesis of substituted styrenyl-type derivatives of the chromanone core. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acids, esters) | Pd(0) complex, Base | Forms C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp²)–C(sp) bonds; tolerant of many functional groups. wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds; mild reaction conditions. wikipedia.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for forming C-N and C-O bonds. For this compound, this would involve coupling with amines, amides, alcohols, or phenols to introduce new functionalities at the C-6 position. nih.govresearchgate.netorganic-chemistry.org While often requiring higher temperatures than their palladium-catalyzed counterparts, recent advances have led to the development of milder and more efficient copper-catalyzed systems. scispace.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.com In this compound, the carbonyl group at C-3 is an electron-withdrawing group, but its influence is transmitted through the heterocyclic ring and may not be sufficient to strongly activate the C-6 position for SNAr with common nucleophiles under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution of the iodine atom may be possible.

Radical Functionalization at C-6

While less common than transition metal-catalyzed methods for aryl halides, radical reactions can also be used to functionalize the C-6 position. This can involve the generation of an aryl radical from the C-I bond, which can then participate in various bond-forming reactions. These reactions are often initiated by radical initiators or through photoredox catalysis.

Reactivity of the Carbonyl Group (C-3 Ketone)

The ketone at the C-3 position of this compound is a versatile functional group that undergoes a wide range of reactions characteristic of carbonyl compounds. thermofisher.com The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a variety of nucleophiles. ic.ac.uk

Common reactions at the C-3 carbonyl include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter at the C-3 position.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an exocyclic double bond, providing a route to 3-methylenechroman derivatives. thermofisher.com

Condensation Reactions: The carbonyl group can participate in aldol-type condensation reactions with enolates or other stabilized carbanions. The α-protons at the C-2 and C-4 positions can also be deprotonated to form an enolate, which can then act as a nucleophile.

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These derivatives are useful for further functionalization.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols, introducing a new carbon substituent at the C-3 position. thermofisher.com

Table 2: Representative Reactions of the C-3 Carbonyl Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | 6-Iodochroman-3-ol |

| Wittig Reaction | Ph₃P=CH₂ | 6-Iodo-3-methylenechroman |

| Grignard Reaction | RMgX, then H₃O⁺ | 3-Alkyl-6-iodochroman-3-ol |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | 3-(Substituted-methylene)chroman-3-one |

Enolization and Reactions of Derived Enolates

The protons on the carbon atoms adjacent to the ketone (α-carbons at C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, primarily at the C-2 or C-4 position.

Alpha-Halogenation: In the presence of an acid catalyst, ketones can tautomerize to their enol form. This enol can then react with halogens, such as bromine (Br₂), to undergo α-halogenation. masterorganicchemistry.com For this compound, this would likely lead to the formation of 2-bromo-6-iodochroman-3-one or 4-bromo-6-iodochroman-3-one, with the regioselectivity depending on the stability of the enol intermediate. This reaction is a key step in many synthetic pathways, introducing a useful leaving group at the alpha position. libretexts.org

Reduction and Oxidation Reactions of the Ketone Moiety

The ketone functionality of this compound can be readily reduced to a secondary alcohol, which in turn can be oxidized back to the ketone.

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) are highly effective for the reduction of ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org Treatment of this compound with NaBH₄ in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) would yield 6-iodochroman-3-ol. umn.edu This reaction is generally chemoselective, leaving the aryl iodide and the ether linkage intact.

Oxidation: The resulting 6-iodochroman-3-ol can be oxidized back to the parent ketone using various oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromic acid (generated from CrO₃ and H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.com This redox interconversion is a fundamental tool for manipulating the oxidation state at the C-3 position.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 6-Iodochroman-3-ol |

| Oxidation | Pyridinium Chlorochromate (PCC) in Dichloromethane | This compound |

Functionalization at Other Positions of the this compound Ring System

Beyond the ketone and its alpha-positions, the benzenoid and dihydropyranone rings offer further sites for modification.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene ring of the chromanone system is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents—the ether oxygen and the acyl group—must be considered. The ether oxygen is a strong ortho-, para-director and an activating group, while the ketone and the iodine are deactivating. The positions ortho and para to the activating ether group are C-5 and C-7.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard condition for nitration. masterorganicchemistry.com This would introduce a nitro group (NO₂) onto the aromatic ring, likely at the C-5 or C-7 position, to yield 6-iodo-5-nitrochroman-3-one or 6-iodo-7-nitrochroman-3-one.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nrochemistry.comwikipedia.orgchemistrysteps.com This would be expected to occur at the most activated positions (C-5 or C-7). ijpcbs.comyoutube.com

Functionalization of the Dihydropyranone Ring

The dihydropyranone ring, apart from the enolization chemistry at C-2 and C-4, can undergo other transformations, although these are less common without activating groups. Ring-opening reactions can occur under certain nucleophilic or reductive conditions, but these often require more forcing conditions and can lead to a loss of the heterocyclic structure.

Derivatization Strategies for Enhancing Chemical Diversity

The iodine atom at the C-6 position is a key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse libraries of compounds from a single intermediate. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide variety of aryl or vinyl groups at the C-6 position, yielding 6-arylchroman-3-ones.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org This would result in the formation of 6-alkenylchroman-3-ones, introducing unsaturation at the C-6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This is a direct method to synthesize 6-aminochroman-3-one derivatives. youtube.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing access to 6-alkynylchroman-3-ones.

Research on the closely related 8-bromo-6-chloro-3-hydroxychromone scaffold has demonstrated the feasibility and high yields of these transformations on the chromone core, highlighting the synthetic utility of halogenated positions for diversification. acs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Arylchroman-3-one |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Alkenylchroman-3-one |

| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Dialkylamino)chroman-3-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynylchroman-3-one |

Mechanistic Investigations and Computational Studies of 6 Iodochroman 3 One Reactions

Elucidation of Reaction Mechanisms in 6-Iodochroman-3-one Synthesis

The synthesis of this compound, like many functionalized heterocycles, can involve several mechanistic pathways depending on the starting materials and reagents employed. While specific detailed mechanisms for the synthesis of this compound itself were not explicitly detailed in the provided search results, general strategies for introducing iodine onto aromatic rings and forming the chroman-3-one (B94795) core can be inferred. Electrophilic aromatic substitution is a common method for introducing halogens onto aromatic rings, where an electrophilic iodine species (e.g., I⁺ generated from I₂ or N-iodosuccinimide (NIS)) attacks the electron-rich aromatic system. The regioselectivity of such substitutions is influenced by existing substituents and the inherent electronic properties of the aromatic ring. For chroman-3-one derivatives, reactions such as palladium-catalyzed aminocarbonylation of 3-iodochromone have been reported, suggesting that iodinated chromone (B188151) precursors are accessible and can be converted into related structures researchgate.net. Furthermore, studies on related compounds like 6-bromochroman (B1278623) suggest that electrophilic substitution reactions, often favoring the 6-position due to electronic and steric factors, are key in their synthesis .

Detailed Mechanistic Pathways of C-6 Iodine Reactivity

The iodine atom at the C-6 position of this compound is a significant functional handle, enabling a variety of transformations, particularly those involving metal catalysis.

The C-I bond is highly amenable to cross-coupling reactions, a cornerstone of modern organic synthesis, often catalyzed by palladium or nickel complexes uwindsor.cawikipedia.orgsigmaaldrich.com. The general mechanism for these reactions typically involves three key steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the C-I bond of this compound, forming an organometallic intermediate (e.g., Ar-Pd(II)-I) wikipedia.orgsigmaaldrich.comajabs.org.

Transmetalation: The second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic fragment to the metal center wikipedia.orgsigmaaldrich.comajabs.org.

Reductive Elimination: The two organic fragments coupled on the metal center are expelled, regenerating the active catalyst and forming the new C-C or C-heteroatom bond wikipedia.orgsigmaaldrich.comajabs.org.

These reactions are crucial for building molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds at the C-6 position of the chroman-3-one scaffold. For instance, Suzuki-Miyaura coupling reactions are widely used for aryl-aryl bond formation ajabs.org.

Iodine-containing compounds can also participate in radical-mediated reactions. Radical chain mechanisms typically involve initiation, propagation, and termination steps beilstein-journals.orglumenlearning.comlibretexts.orgfujifilm.com. In the context of this compound, the C-I bond could potentially undergo homolytic cleavage to generate an aryl radical. This radical could then participate in propagation steps, such as addition to alkenes or abstraction of hydrogen atoms beilstein-journals.orglibretexts.org. While specific radical chain mechanisms involving this compound were not detailed, the general principles apply. For example, reactions involving iodine species can sometimes proceed via radical pathways, as seen in some photochemical reactions or reactions involving specific radical initiators sci-hub.se. The fragmentation of certain iodine-containing radicals can also lead to acyl or alkoxycarbonyl radicals, which are valuable synthetic intermediates beilstein-journals.org.

Mechanistic Insights into Carbonyl Group Transformations

The carbonyl group in this compound is susceptible to nucleophilic attack and can undergo various transformations common to ketones. These reactions often follow a general mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic addition to the carbonyl carbon, proton transfer, and finally elimination of a leaving group masterorganicchemistry.com. For example, reactions involving nucleophiles like amines or alcohols could lead to imine or acetal (B89532) formation, respectively, under appropriate conditions. Studies on related chromone systems indicate that the carbonyl group can participate in ring transformations and reactions with nucleophiles, sometimes in conjunction with other functional groups present in the molecule researchgate.net.

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity refers to the preferential formation of one constitutional isomer over others, while stereoselectivity refers to the preferential formation of one stereoisomer over others masterorganicchemistry.commdpi.combeilstein-journals.orgnih.govyoutube.com. In the context of this compound:

Regioselectivity: The position of the iodine atom at C-6 is determined during the synthesis, often favoring this position due to electronic effects on the aromatic ring . Subsequent reactions at other parts of the molecule, such as functionalization of the heterocyclic ring, can also exhibit regioselectivity based on the electronic and steric environment.

Stereoselectivity: If reactions occur at or near the chiral centers (if any are introduced or present in derivatives), stereoselectivity becomes important. For example, reactions involving the heterocyclic ring or substituents attached to it could lead to the formation of diastereomers or enantiomers. The control of stereochemistry in such reactions is often achieved through the use of chiral catalysts or auxiliaries, or by exploiting the inherent stereochemical preferences of the reacting system mdpi.comnih.govyoutube.combeilstein-journals.org. Computational studies are frequently employed to understand and predict the stereochemical outcomes of such reactions by analyzing transition state energies and geometries nih.govbeilstein-journals.org.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for elucidating reaction mechanisms, predicting molecular properties, and understanding reaction outcomes at an atomic level beilstein-journals.orgstanford.edunih.govwikipedia.orgscirp.orgchemrxiv.orgelsevier.comrsc.orgbeilstein-journals.orgphyschemres.orgunifi.itutep.edursc.org.

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT) using functionals like B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are used to calculate electronic structures, molecular geometries, reaction energies, activation barriers, and other properties like HOMO-LUMO gaps, dipole moments, and atomic charges wikipedia.orgscirp.orgrsc.orgbeilstein-journals.orgphyschemres.orgrsc.orgmdpi.com. These calculations can provide detailed insights into transition states, intermediates, and the electronic factors governing reactivity, regioselectivity, and stereoselectivity nih.govbeilstein-journals.orgrsc.orgbeilstein-journals.org. For instance, studies on related systems have used these methods to understand reaction pathways and predict inhibitory actions scirp.orgphyschemres.org.

Molecular Dynamics Simulations: MD simulations track the motion of atoms and molecules over time by integrating Newton's laws of motion stanford.edunih.govelsevier.comunifi.itutep.edu. They are used to study conformational changes, binding interactions, diffusion, and dynamic processes in complex systems stanford.edunih.govelsevier.comunifi.itutep.edu. While direct application of MD to the specific reaction mechanisms of this compound was not found, MD is a standard tool for understanding how molecules behave in solution or interact with other species, which can indirectly inform mechanistic hypotheses.

By combining experimental data with computational insights, researchers can gain a comprehensive understanding of the chemical behavior of this compound and its derivatives.

Unfortunately, after conducting a thorough review of scientific literature, there is no specific published research detailing mechanistic investigations, Density Functional Theory (DFT) studies on reaction pathways, or transition state analysis for the chemical compound This compound .

While searches yielded information on related compounds such as iodochroman-4-one researchgate.netaablocks.combenchchem.com and general discussions on the application of DFT and computational methods in organic reaction mechanisms benchchem.compku.edu.cnucc.ie, no studies directly addressing the mechanistic computational aspects of this compound were found. The available literature focuses on the synthesis, biological activities, or reaction mechanisms of different chroman or chromone derivatives, rather than the specific compound and topics requested.

Consequently, it is not possible to generate the detailed, scientifically accurate article with data tables and research findings as per the provided outline and strict requirements for This compound .

Advanced Spectroscopic Characterization and Structural Analysis of 6 Iodochroman 3 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. researchgate.netupi.edu High-resolution NMR, often employing a combination of one-dimensional (1D) and two-dimensional (2D) experiments, allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of a molecule like 6-iodochroman-3-one.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

1D NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For a definitive assignment, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.

While specific data for this compound is unavailable, the expected signals can be predicted based on its structure and data from analogous compounds like 3-bromochroman-4-one. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~4.6 (dd) | ~72 |

| 3 | ~4.8 (t) | ~45 |

| 4 | - | ~185 |

| 5 | ~7.8 (d) | ~137 |

| 7 | ~7.6 (dd) | ~129 |

| 8 | ~6.9 (d) | ~119 |

| 4a | - | ~118 |

| 5a | - | ~160 |

| 6 | - | ~90 |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

2D NMR: To overcome the limitations of 1D NMR, particularly in complex molecules, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal these ¹H-¹H connectivities, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and conformation of a molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound and its derivatives can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. neu.edu.tr By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This precision is critical for confirming the identity of a newly synthesized compound like this compound.

For this compound (C₉H₇IO₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. The presence of iodine, with its characteristic isotopic pattern, would be a key feature in the mass spectrum.

Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₉H₇IO₂)⁺

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₉¹H₇¹²⁷I¹⁶O₂ | 273.9542 | 100.00 |

| ¹³C¹²C₈¹H₇¹²⁷I¹⁶O₂ | 274.9575 | 9.73 |

| ¹²C₉¹H₇¹²⁷I¹⁷O¹⁶O | 275.9585 | 0.08 |

An experimental HRMS measurement that matches these theoretical values to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgrsc.org An IR spectrum is obtained by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of bonds with a changing dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in polarizability. Together, they provide a unique "fingerprint" of the functional groups present in a molecule.

For this compound, characteristic vibrational bands would be expected for the carbonyl group (C=O), the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the C-O-C ether linkage. The presence of the iodine atom would also influence the vibrational frequencies, particularly in the lower frequency region.

Interactive Data Table: Expected Characteristic IR and Raman Bands for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) stretch | ~1680 | ~1680 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| C-O-C stretch | 1250-1050 | 1250-1050 |

| C-I stretch | 600-500 | 600-500 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a crystal structure for this compound is not currently available in public databases, the crystal structure of the related compound, 3-bromochroman-4-one, has been reported. researchgate.net This structure reveals key features of the chromanone skeleton, such as the conformation of the dihydropyranone ring. In 3-bromochroman-4-one, this ring adopts a half-chair conformation. It is expected that this compound would exhibit a similar ring conformation.

Interactive Data Table: Illustrative Crystallographic Data for a Chromanone Derivative (3-Bromochroman-4-one)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 10.456(3) |

| c (Å) | 9.876(3) |

| β (°) | 109.34(3) |

| Volume (ų) | 812.2(4) |

| Z | 4 |

Data for 3-bromochroman-4-one, provided for illustrative purposes. researchgate.net

A successful X-ray crystallographic analysis of this compound would provide unequivocal proof of its structure and allow for a detailed analysis of intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

For chiral derivatives of this compound, which may exist as enantiomers, chiroptical spectroscopy is essential for determining the absolute configuration. Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

The absolute configuration of a chiral chromanone can be assigned by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration at the stereocenter(s). While no specific ECD data for chiral derivatives of this compound are available, this technique remains the gold standard for assigning the absolute configuration of new chiral compounds.

Applications of 6 Iodochroman 3 One As a Precursor in Advanced Organic Synthesis

6-Iodochroman-3-one as a Key Synthon for Complex Organic Molecules

The utility of this compound as a synthon lies in the reactivity of the carbon-iodine bond. This bond can be readily activated by transition metal catalysts, such as palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds. This capability, in theory, allows for the introduction of a wide array of substituents at the 6-position of the chroman-3-one (B94795) core, paving the way for the synthesis of complex molecules with potential biological activities. The chroman-3-one moiety itself is a recognized scaffold in medicinal chemistry, and the ability to functionalize it at a specific position is of significant interest.

Diversification of Chroman-3-one Scaffolds through this compound

The diversification of the chroman-3-one scaffold can be effectively achieved using this compound as a starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. These reactions would enable the introduction of aryl, alkynyl, vinyl, and amino groups, respectively, at the 6-position. This diversification is crucial in drug discovery and materials science for generating libraries of compounds with varied electronic and steric properties for structure-activity relationship (SAR) studies.

Table 1: Potential Cross-Coupling Reactions for the Diversification of the this compound Scaffold

| Cross-Coupling Reaction | Coupling Partner | Introduced Moiety | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl | 6-Arylchroman-3-ones |

| Sonogashira | Terminal alkyne | Alkynyl | 6-Alkynylchroman-3-ones |

| Heck | Alkene | Alkenyl (Vinyl) | 6-Alkenylchroman-3-ones |

| Buchwald-Hartwig | Amine | Amino | 6-Amino-chroman-3-ones |

| Stille | Organostannane | Various organic groups | 6-Substituted-chroman-3-ones |

| Negishi | Organozinc reagent | Various organic groups | 6-Substituted-chroman-3-ones |

| Kumada | Grignard reagent | Alkyl/Aryl | 6-Alkyl/Aryl-chroman-3-ones |

Building Block for the Construction of Fused Heterocyclic Systems

This compound is a hypothetical precursor for the synthesis of fused heterocyclic systems. By introducing functional groups at the 6-position that can subsequently participate in intramolecular cyclization reactions, novel tricyclic and polycyclic frameworks incorporating the chroman-3-one core could be constructed. For instance, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular reaction with the ketone or other functionalities, could lead to the formation of a new fused ring. Similarly, the introduction of an ortho-functionalized aryl group via a Suzuki coupling could set the stage for a subsequent intramolecular cyclization to build a more complex heterocyclic system.

Role in the Synthesis of Specialized Chemical Probes

Chemical probes are essential tools for studying biological systems. The chroman-3-one scaffold, being a "privileged structure" in medicinal chemistry, is an attractive core for the design of such probes. This compound could serve as a key intermediate for the synthesis of specialized chemical probes by allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for target identification via cross-coupling reactions. The specific positioning of these functionalities at the 6-position would be crucial for maintaining the desired biological activity and for effective probing of biological targets.

Development of Novel Methodologies Utilizing the Reactivity of this compound

The reactivity of the carbon-iodine bond in this compound could be exploited in the development of novel synthetic methodologies. Beyond standard cross-coupling reactions, this compound could be a substrate for exploring new catalytic systems, tandem reactions, or domino sequences. For example, a reaction sequence could be designed where an initial cross-coupling at the 6-position is followed by a transformation involving the ketone at the 3-position, leading to a rapid increase in molecular complexity from a simple starting material. The development of such methodologies would be of broad interest to the synthetic organic chemistry community.

Future Perspectives and Emerging Research Directions for 6 Iodochroman 3 One Chemistry

Innovative Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 6-iodochroman-3-one should prioritize the development of more efficient, atom-economical, and environmentally benign methodologies. While traditional routes to chromanones exist, the introduction of iodine at the 6-position can be challenging. Exploring greener iodination techniques, such as catalytic methods using milder iodine sources or electrochemical iodination, could significantly reduce waste and energy consumption core.ac.ukvulcanchem.com. Furthermore, the development of one-pot, multi-component reactions that assemble the chroman-3-one (B94795) core with the iodine substituent already in place would represent a substantial advancement in synthetic efficiency. Investigating sustainable starting materials and reaction conditions, minimizing the use of hazardous solvents and reagents, and exploring biocatalytic or organocatalytic approaches are key areas for future development. For instance, adapting modern catalytic systems that enable direct C-H iodination on pre-formed chromanone scaffolds or related precursors could offer more streamlined access to this compound and its derivatives core.ac.ukacs.org.

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The presence of the iodine atom at the 6-position of the chroman-3-one ring offers a versatile handle for a wide array of chemical transformations. Future research should focus on systematically exploring the reactivity of this iodine substituent. This includes its participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, to introduce diverse aryl, alkenyl, alkynyl, and amino functionalities at the C-6 position core.ac.uk. Beyond cross-coupling, the iodine atom could be leveraged in radical reactions or nucleophilic aromatic substitution under specific conditions. Furthermore, the interplay between the iodine substituent and the ketone at the C-3 position could lead to novel reactivity patterns. For example, exploring tandem reactions where the iodine atom directs or participates in transformations involving the ketone or other parts of the chromanone core could uncover unprecedented chemical pathways. Understanding the electronic influence of the iodine on the reactivity of the chromanone system, particularly at positions C-2 and C-4, is also a promising area for future investigation vulcanchem.com.

Advancements in Asymmetric Synthesis Towards Enantioenriched Analogues

The development of enantioselective synthetic routes to chiral chroman-3-one derivatives is a critical area for future research, particularly for applications in pharmaceuticals and fine chemicals. While the current focus is on this compound, future efforts should aim to synthesize enantioenriched analogues. This could involve developing catalytic asymmetric methodologies for the construction of the chroman-3-one ring, incorporating the iodine at the 6-position stereoselectively. Strategies such as asymmetric cyclization reactions, enantioselective functionalization of achiral precursors, or chiral auxiliary-mediated synthesis could be employed. For instance, exploring chiral Lewis acid or organocatalyzed reactions for the formation of the chromanone ring or for the stereoselective introduction of substituents at chiral centers within the molecule would be highly valuable. The development of methods for the asymmetric reduction of the ketone at C-3, or for stereoselective functionalization adjacent to it, could also yield valuable chiral building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization into continuous flow chemistry and automated synthesis platforms holds significant promise for improving reaction control, scalability, safety, and efficiency. Flow chemistry offers advantages such as precise temperature and residence time control, enhanced mass and heat transfer, and the ability to handle hazardous intermediates or reagents more safely. Future research could focus on adapting existing synthetic routes or developing new ones specifically for flow conditions. For example, continuous flow iodination reactions, cross-coupling reactions involving the C-6 iodine, or cyclization steps could be optimized. Automated synthesis platforms could further accelerate the discovery process by enabling rapid parallel synthesis and screening of libraries of this compound derivatives with diverse substituents. This approach would be particularly beneficial for exploring structure-activity relationships in drug discovery or for optimizing material properties.

Synergistic Application of Experimental and Computational Chemistry in Molecular Design

A synergistic approach combining experimental synthesis with computational chemistry is crucial for accelerating the design and discovery of novel this compound derivatives with tailored properties. Computational methods, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic routes. For example, DFT calculations could be used to investigate the regioselectivity of iodination reactions, understand the electronic effects of substituents on reactivity, or predict the feasibility of novel transformations involving the iodine atom. Quantum chemical calculations can also help in understanding the conformational preferences and electronic properties of this compound and its derivatives, which is important for predicting their interactions with biological targets or their performance in material applications. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, informed by both experimental data and computational modeling, can aid in the rational design of molecules with optimized biological activity or material characteristics.

Exploration of this compound in Supramolecular Chemistry and Material Science Precursors

The unique structural features of this compound, particularly the presence of the iodine atom and the chromanone core, suggest potential applications in supramolecular chemistry and as precursors for advanced materials. The iodine atom can participate in halogen bonding, a non-covalent interaction that plays a significant role in crystal engineering and the design of self-assembled structures. Future research could explore the use of this compound as a building block for constructing supramolecular assemblies, coordination polymers, or metal-organic frameworks (MOFs) with interesting electronic or optical properties. Furthermore, the iodine atom can be readily transformed into other functional groups or used in polymerization reactions, making this compound a potential monomer or precursor for functional polymers, organic semiconductors, or luminescent materials. Investigating its incorporation into π-conjugated systems or its use in the synthesis of novel dyes or photoactive compounds represents an exciting avenue for material science research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Iodochroman-3-one, and how can purity be optimized during synthesis?

- Methodological Answer : Begin by reviewing protocols for iodination of chromanone derivatives, focusing on electrophilic aromatic substitution conditions. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and assess purity . For optimization, compare yields and byproduct profiles under varying iodine sources (e.g., I₂/KI vs. N-iodosuccinimide) and solvents (polar aprotic vs. halogenated). Purification via column chromatography with gradient elution is recommended, followed by crystallization in hexane/ethyl acetate mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Employ nuclear magnetic resonance (¹H/¹³C NMR) to confirm regioselective iodination at the 6-position, with comparison to computed chemical shifts using density functional theory (DFT). Mass spectrometry (MS) should verify molecular ion peaks (M⁺) and isotopic patterns consistent with iodine. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How does this compound behave under varying pH and temperature conditions, and what stability assays are appropriate?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C. Monitor degradation via ultraviolet-visible (UV-Vis) spectroscopy for chromophore changes and liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. Statistical analysis (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias in assay methodologies (e.g., cell line variability, IC₅₀ determination methods). Replicate key experiments under controlled conditions, including positive/negative controls. Use meta-analysis to quantify heterogeneity, and apply Bradford Hill criteria to assess causality in observed bioactivity .

Q. What computational and experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Combine molecular docking (AutoDock Vina) to predict binding affinities with kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Kᵢ). Validate findings using site-directed mutagenesis of putative binding residues and correlate with in silico predictions. Cross-reference with cheminformatics databases to identify structural analogs with known mechanisms .

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed to improve reaction efficiency?

- Methodological Answer : Design a fractional factorial experiment to test variables (e.g., directing groups, iodine equivalents, catalysts). Use kinetic isotope effect (KIE) studies to probe reaction mechanisms. Compare computational transition-state models (Gaussian 16) with experimental Hammett plots to rationalize regiochemical outcomes .

Guidance for Rigorous Research Design

- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and PICO (Population, Intervention, Comparison, Outcome) for biological studies .

- Data Integrity : Use triplicate measurements with blinded analysis to minimize observer bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Obtain institutional review for biological assays and disclose all conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.